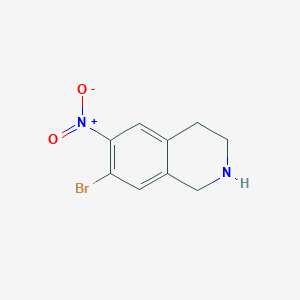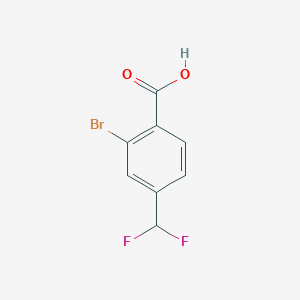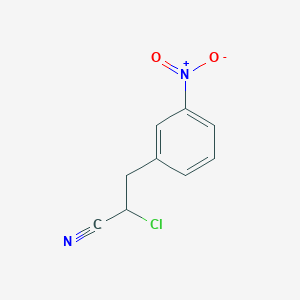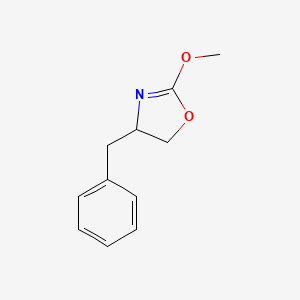
7-溴-6-硝基-1,2,3,4-四氢异喹啉
描述
The compound 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline is a brominated tetrahydroisoquinoline derivative. While the specific compound is not directly mentioned in the provided papers, related brominated tetrahydroisoquinolines have been isolated from natural sources such as the red alga Rhodomela confervoides, indicating the potential biological relevance and natural occurrence of similar compounds .
Synthesis Analysis
The synthesis of related brominated tetrahydroisoquinolines has been achieved through semisynthesis using brominated tyrosine derivatives as starting materials. For example, compounds similar to 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline were semisynthesized from a brominated tyrosine derivative identified as compound 4 in the study . Another synthesis approach for a related compound, 6-Bromo-1,2,3,4-tetrahydroisoquinoline, involved lithiation of 2-methylarylidene-tert-butylamines, followed by formylation and reductive amination in a one-pot process, with subsequent removal of the tert-butyl group . These methods could potentially be adapted for the synthesis of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline.
Molecular Structure Analysis
The molecular structure of brominated tetrahydroisoquinolines is characterized by the presence of a bromine atom and other functional groups attached to the tetrahydroisoquinoline core. The structure determination of these compounds is typically carried out using spectroscopic methods such as high-resolution mass spectrometry (HRMS) and two-dimensional nuclear magnetic resonance (2D NMR) data . These techniques would be essential for confirming the structure of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline.
Chemical Reactions Analysis
The chemical reactivity of brominated tetrahydroisoquinolines can be inferred from their functional groups. The presence of a bromine atom suggests potential for nucleophilic substitution reactions, while the nitro group could be involved in reduction reactions or serve as an electrophile in aromatic substitution. The specific chemical reactions of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline would need to be studied experimentally.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated tetrahydroisoquinolines would include their solubility, melting point, and stability, which are influenced by the presence of bromine and other substituents. The polar fractions of an ethanolic extract from Rhodomela confervoides were used to isolate similar compounds, suggesting that these compounds have some degree of solubility in polar solvents . The exact properties of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline would require empirical determination.
科学研究应用
合成和化学性质
便捷的合成技术
研究人员已经开发出合成 7-溴-1,2,3,4-四氢异喹啉衍生物的方法,突出了其作为化学合成中级的重要性。例如,一种涉及 2-甲基芳基亚甲基叔丁胺的锂化、甲酰化和还原胺化的方法促进了 7-溴-1,2,3,4-四氢异喹啉和相关化合物的合成,强调了其在有机合成中的多功能性 (Zlatoidský 和 Gabos,2009 年)。
新型合成方法
另一项研究重点是 5-溴-2-甲基-8-硝基-1,2,3,4-四氢异喹啉与活化炔烃的反应,以得到四氢吡咯并[2,1-a]异喹啉-4-鎓基,展示了该化合物在合成复杂含氮杂环中的作用,这可能对药物开发和材料科学产生影响 (Voskressensky 等人,2010 年)。
生物化学应用
酶抑制研究
一项针对 3-烷基-7-取代-1,2,3,4-四氢异喹啉(包括 7-溴衍生物)的研究评估了它们对苯乙醇胺 N-甲基转移酶 (PNMT) 的抑制效力和对 α2-肾上腺素能受体的亲和力。这项研究提供了对这类化合物生物化学活性和其潜在治疗应用(特别是在神经系统疾病方面)的见解 (Grunewald 等人,2005 年)。
局部麻醉活性与毒性评估
在最近的一项研究中,合成了一系列 1-芳基-6,7-二甲氧基-1,2,3,4-四氢异喹啉(可能包括 7-溴衍生物),并评估了它们的局部麻醉活性和急性毒性。这项研究强调了该化合物在开发具有更佳安全性的新型麻醉剂中的潜力,突出了结构修饰在提高治疗价值同时最大程度降低毒性方面的重要性 (Azamatov 等人,2023 年)。
安全和危害
作用机制
Target of Action
It is known that tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
THIQs are known to exert diverse biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its bioavailability and require specific delivery methods for effective use.
Result of Action
As a THIQ, it may have diverse biological activities, but specific effects would depend on its exact mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline. For instance, it should be stored in a cool, dry place in a tightly closed container, and it is incompatible with oxidizing agents . Its insolubility in water could also affect its behavior in different environments .
属性
IUPAC Name |
7-bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c10-8-3-7-5-11-2-1-6(7)4-9(8)12(13)14/h3-4,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIZUKAIRKGUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)[N+](=O)[O-])Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-nitro-1,2,3,4-tetrahydroisoquinoline | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(4-Cyanophenyl)methyl]sulfanyl}acetic acid](/img/structure/B3034458.png)
![6-Bromo-2,5-dimethylbenzo[d]thiazole](/img/structure/B3034459.png)








![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/structure/B3034476.png)
![cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine](/img/structure/B3034478.png)
![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[3-(trifluoromethyl)phenyl]-1H-pyrazole](/img/structure/B3034480.png)
